molecular formula C22H29ClN3O9P B611596 Uprifosbuvir CAS No. 1496551-77-9

Uprifosbuvir

カタログ番号 B611596
CAS番号: 1496551-77-9
分子量: 545.9098
InChIキー: SFPFZQKYPOWCSI-IQWMDFIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uprifosbuvir (MK-3682) is an antiviral drug developed for the treatment of hepatitis C . It is a nucleotide analogue which acts as an NS5B RNA polymerase inhibitor . As of 2019, it was in Phase III human clinical trials .


Synthesis Analysis

An efficient route to the HCV antiviral agent this compound was developed in 5 steps from readily available uridine in 50% overall yield . This concise synthesis was achieved by development of several synthetic methods :

  • Complexation-driven selective acyl migration/oxidation .
  • BSA-mediated cyclization to anhydrouridine .
  • Hydrochlorination using FeCl3/TMDSO .
  • Dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .

The new route improves the yield of this compound 50-fold over the previous manufacturing process .


Molecular Structure Analysis

The molecular formula of this compound is C22H29ClN3O9P . The exact mass is 545.13 and the molecular weight is 545.910 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include complexation-driven selective acyl migration/oxidation, BSA-mediated cyclization to anhydrouridine, hydrochlorination using FeCl3/TMDSO, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 545.910 . Its chemical formula is C22H29ClN3O9P .

科学的研究の応用

Synthesis and Production

Uprifosbuvir, a significant antiviral agent for Hepatitis C Virus (HCV), has seen advancements in its synthesis. A new route for synthesizing this compound from uridine has been developed, enhancing the yield by 50-fold over previous methods. This breakthrough not only improves the production efficiency but also expands the capabilities for creating antiviral nucleotides (Klapars et al., 2021).

Pharmacology and Drug Development

This compound's role as a uridine nucleoside monophosphate prodrug inhibitor of the HCV NS5B RNA polymerase is crucial in understanding its effect site pharmacology. A multidisciplinary modeling approach in its drug development has been instrumental in elucidating key metabolic pathways and assessing the influence of intrinsic and extrinsic factors on its pharmacokinetics and pharmacodynamics (van den Berg et al., 2021).

Clinical Trials and Efficacy

Clinical trials have been conducted to assess the efficacy of this compound in combination with other drugs for treating HCV. A study evaluating ruzasvir and this compound suggested high effectiveness and tolerability in participants with various HCV genotypes, although with some variations across genotypes (Lawitz et al., 2019).

Global Research Impact

Bibliometric analysis of global research on this compound-related compounds like sofosbuvir shows a significant increase in research activities, especially with the development of new hepatitis C antivirals. This highlights the growing scientific interest and potential impact of drugs like this compound on global health (Hernández-Vásquez & Rosselli, 2017).

Next-Generation Antiviral Regimens

This compound is considered part of next-generation direct-acting antiviral drug regimens for HCV. These regimens promise high efficiency, ease of use, and efficacy across various patient populations, signifying this compound's role in evolving HCV treatment approaches (Ruiz et al., 2017).

Development and Approval Process

The journey of this compound through development and approval processes provides insights into the challenges and successes in bringing a new antiviral agent to market. This includes understanding regulatory hurdles, clinical trial designs, and market dynamics (Thayer, 2017).

作用機序

Uprifosbuvir acts as an NS5B RNA polymerase inhibitor . This means it prevents the replication of the hepatitis C virus by inhibiting the RNA polymerase that the virus uses to replicate its RNA .

将来の方向性

As of 2019, Uprifosbuvir was in Phase III human clinical trials . The future directions of this compound will likely depend on the results of these trials and the evolving needs of the market for hepatitis C treatments .

特性

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028124
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1496551-77-9
Record name Uprifosbuvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uprifosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPRIFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uprifosbuvir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Uprifosbuvir
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Uprifosbuvir
Reactant of Route 4
Reactant of Route 4
Uprifosbuvir
Reactant of Route 5
Reactant of Route 5
Uprifosbuvir
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Uprifosbuvir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。